Cas no 2229214-65-5 (3,3,4,4-tetrafluorobutane-1-thiol)

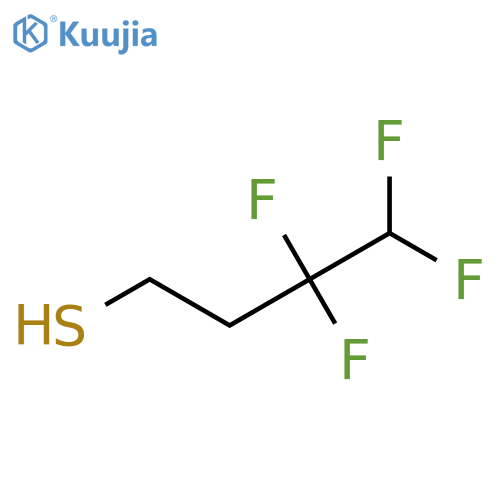

2229214-65-5 structure

商品名:3,3,4,4-tetrafluorobutane-1-thiol

3,3,4,4-tetrafluorobutane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 3,3,4,4-tetrafluorobutane-1-thiol

- EN300-1947465

- 2229214-65-5

- SCHEMBL716948

-

- インチ: 1S/C4H6F4S/c5-3(6)4(7,8)1-2-9/h3,9H,1-2H2

- InChIKey: UVFTXLXOYROEMJ-UHFFFAOYSA-N

- ほほえんだ: SCCC(C(F)F)(F)F

計算された属性

- せいみつぶんしりょう: 162.01263401g/mol

- どういたいしつりょう: 162.01263401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 82.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 1Ų

3,3,4,4-tetrafluorobutane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1947465-0.25g |

3,3,4,4-tetrafluorobutane-1-thiol |

2229214-65-5 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1947465-1.0g |

3,3,4,4-tetrafluorobutane-1-thiol |

2229214-65-5 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1947465-0.5g |

3,3,4,4-tetrafluorobutane-1-thiol |

2229214-65-5 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1947465-10.0g |

3,3,4,4-tetrafluorobutane-1-thiol |

2229214-65-5 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1947465-2.5g |

3,3,4,4-tetrafluorobutane-1-thiol |

2229214-65-5 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1947465-10g |

3,3,4,4-tetrafluorobutane-1-thiol |

2229214-65-5 | 10g |

$4236.0 | 2023-09-17 | ||

| Enamine | EN300-1947465-5.0g |

3,3,4,4-tetrafluorobutane-1-thiol |

2229214-65-5 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1947465-0.1g |

3,3,4,4-tetrafluorobutane-1-thiol |

2229214-65-5 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1947465-5g |

3,3,4,4-tetrafluorobutane-1-thiol |

2229214-65-5 | 5g |

$2858.0 | 2023-09-17 | ||

| Enamine | EN300-1947465-0.05g |

3,3,4,4-tetrafluorobutane-1-thiol |

2229214-65-5 | 0.05g |

$827.0 | 2023-09-17 |

3,3,4,4-tetrafluorobutane-1-thiol 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

2229214-65-5 (3,3,4,4-tetrafluorobutane-1-thiol) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量